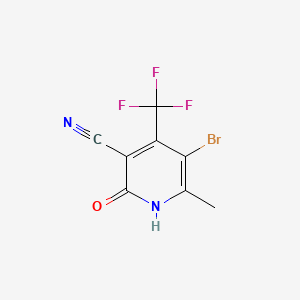

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile

Descripción

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile (CAS: 1092352-76-5) is a halogenated nicotinonitrile derivative with a molecular formula of C₉H₅BrF₃N₂O. Its structure features a bromine atom at position 5, a hydroxyl group at position 2, a methyl group at position 6, and a trifluoromethyl group at position 4 on the pyridine ring. This compound is commercially available from suppliers such as Santa Cruz Biotechnology (1 g for $203.00) and CymitQuimica (1 g for €316.00), with purity levels typically ≥95% . It is utilized in pharmaceutical and agrochemical research, particularly as a building block for kinase inhibitors and fluorinated intermediates .

Propiedades

IUPAC Name |

5-bromo-6-methyl-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2O/c1-3-6(9)5(8(10,11)12)4(2-13)7(15)14-3/h1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDROYAOVNZFOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=O)N1)C#N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common method includes the bromination of 2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile using bromine or a bromine source under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely . The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and bases (e.g., sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

Substitution: Formation of substituted derivatives with various functional groups replacing the bromine atom.

Oxidation: Formation of carbonyl-containing compounds such as aldehydes or ketones.

Reduction: Formation of amine derivatives from the nitrile group.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of the compound have shown IC50 values in the low micromolar range against pancreatic cancer cells, suggesting potential as a chemotherapeutic agent . The mechanism of action is believed to involve DNA intercalation, which disrupts cellular replication processes.

Neuroprotective Effects

Research has also explored the neuroprotective properties of related compounds, indicating that they may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues. This suggests a broader application in treating conditions such as Alzheimer's disease .

Pesticide Development

The trifluoromethyl group present in this compound enhances its lipophilicity, making it suitable for development into novel agrochemicals. These compounds can serve as effective pesticides or herbicides due to their ability to penetrate plant tissues and disrupt biological processes in pests .

Synthesis of Functional Materials

The unique structural attributes of this compound allow it to be utilized in synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and composites .

Case Studies

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular processes . The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

Table 1: Structural and Commercial Comparison of Nicotinonitrile Derivatives

Key Structural and Functional Differences

Bromine vs. Chlorine at Position 2/5: The target compound’s bromine at position 5 enhances electrophilic reactivity compared to the chlorine-substituted analog (CAS: 1135283-49-6), which may influence cross-coupling efficiency in Suzuki-Miyaura reactions .

Methyl vs. Phenyl at Position 6 :

- Replacing the methyl group with a phenyl (CAS: 3335-44-2) increases steric bulk, which could hinder binding in enzyme active sites but improve π-π stacking interactions in ligand-receptor complexes .

Trifluoromethyl Group Stability :

- The CF₃ group at position 4 in all compared compounds enhances metabolic stability and lipophilicity, critical for drug bioavailability .

Actividad Biológica

5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C₈H₄BrF₃N₂O

- Molecular Weight : 281.03 g/mol

- CAS Number : 1092352-76-5

- Melting Point : 74–76 °C

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit serine/threonine kinases, such as Akt, which is implicated in various cancer pathways .

- Modulation of Ion Channels : The compound has been studied for its potential to inhibit Transient Receptor Potential Channel 6 (TRPC6), which is associated with various diseases including nephrotic syndrome and heart failure .

- Antimicrobial Activity : Some derivatives have demonstrated activity against pathogenic microorganisms, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of compounds related to this compound. For instance, its structural analogs have been found to exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Analogue A | NIH3T3 | 0.632 |

| Analogue B | HepG2 | 4.8 |

These findings suggest that modifications to the compound's structure can enhance its potency against specific cancer types.

Antimicrobial Activity

The compound's derivatives have shown promising results against both bacterial and fungal pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 0.5 mg/mL |

| Candida albicans | 1.0 mg/mL |

These results indicate that the compound may serve as a lead structure for developing new antimicrobial agents .

Nephrotic Syndrome and TRPC6 Inhibition

Inhibition of TRPC6 has been linked to therapeutic benefits in nephrotic syndrome. A study demonstrated that compounds inhibiting TRPC6 could reduce proteinuria and improve kidney function in animal models . This suggests that this compound or its derivatives could be explored as potential treatments for kidney-related disorders.

Pain Management

The compound has also been investigated for its analgesic properties through modulation of ion channels involved in pain signaling pathways. In preclinical studies, it was shown to reduce pain responses in models of neuropathic pain, indicating its potential utility in pain management therapies .

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile?

Answer:

The synthesis of nicotinonitrile derivatives typically involves multi-step reactions, including cyclization, halogenation, and functional group modifications. For example, describes the preparation of structurally similar 2-amino-4-aryl-nicotinonitriles via a one-pot three-component reaction using aryl aldehydes, malononitrile, and ammonium acetate in ethanol under reflux . For brominated analogs like the target compound, bromination of precursor pyridines (e.g., using NBS or Br₂ in DMF) may be employed. The trifluoromethyl group can be introduced via nucleophilic substitution or cross-coupling reactions (e.g., using CuI or Pd catalysts) . Key considerations include controlling reaction temperature (e.g., 80–100°C for cyclization) and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?

Answer:

- 1H NMR : The hydroxyl (-OH) proton typically appears as a broad singlet near δ 10–12 ppm. Aromatic protons in the pyridine ring resonate between δ 7–9 ppm, with splitting patterns indicating substituent positions (e.g., deshielding effects from bromine and trifluoromethyl groups) .

- 13C NMR : The nitrile carbon (C≡N) resonates at ~115–120 ppm. The trifluoromethyl group (CF₃) shows a quartet near δ 120–125 ppm (J ≈ 270 Hz for C-F coupling) .

- IR : Strong absorption bands at ~2200–2250 cm⁻¹ confirm the nitrile group, while O-H stretches (hydroxyl) appear at ~3200–3600 cm⁻¹.

Purity can be validated via HPLC (C18 column, acetonitrile/water mobile phase) or melting point analysis if crystalline .

Advanced: How do steric and electronic effects influence regioselective functionalization of the nicotinonitrile core?

Answer:

The bromine atom (strong electron-withdrawing group) directs electrophilic substitution to the meta position, while the trifluoromethyl group enhances electrophilic resistance at adjacent sites. For example, demonstrates that brominated benzofuran derivatives undergo nucleophilic aromatic substitution at the para position to electron-withdrawing groups due to charge distribution . Computational studies (DFT calculations) can predict reactive sites by analyzing Fukui indices or molecular electrostatic potential maps. Experimental validation involves competitive reactions with model substrates under varying conditions (e.g., temperature, solvent polarity) .

Advanced: How to resolve contradictions in reaction yields when scaling up synthesis?

Answer:

Discrepancies often arise from inefficient heat/mass transfer in larger batches. For example, reports high yields (70–85%) in small-scale reactions (<1 g) under reflux, but scaling may require optimized stirring rates or segmented temperature ramping. Impurity profiles should be compared via LC-MS to identify by-products (e.g., dehalogenation or nitrile hydrolysis). Kinetic studies (e.g., in situ IR monitoring) can pinpoint rate-limiting steps, such as slow intermediate formation, guiding adjustments in catalyst loading or solvent choice (e.g., switching from ethanol to DMF for better solubility) .

Basic: What are the recommended storage conditions and safety protocols for this compound?

Answer:

- Storage : Store at 0–6°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the nitrile group or bromine displacement .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. In case of inhalation, move to fresh air and seek medical attention if respiratory distress occurs. For skin contact, wash immediately with soap and water .

Advanced: How can computational modeling predict the compound’s reactivity in catalytic systems?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can model transition states for reactions like Suzuki-Miyaura coupling or nucleophilic substitution. For example, the trifluoromethyl group’s electron-withdrawing effect lowers the LUMO energy of the pyridine ring, facilitating nucleophilic attack at specific positions. Molecular dynamics simulations (MD) can further assess solvation effects and catalyst-substrate interactions .

Basic: What analytical techniques are suitable for quantifying trace impurities?

Answer:

- LC-MS : Detects impurities at ppm levels using selected ion monitoring (SIM).

- GC-MS : Useful for volatile by-products (e.g., methyl esters or halogenated solvents).

- Elemental Analysis : Validates stoichiometry (C, H, N, Br, F) to confirm purity >95% .

Advanced: How does the trifluoromethyl group impact the compound’s stability under acidic/basic conditions?

Answer:

The CF₃ group enhances hydrolytic stability but can induce steric hindrance, slowing nucleophilic attack. shows that ethyl nicotinate derivatives with CF₃ groups remain intact in mild acidic conditions (pH 4–6) but degrade in strong bases (pH >10) via nitrile hydrolysis. Stability studies (HPLC tracking over 24–72 hours) under varying pH and temperatures are recommended for formulation planning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.